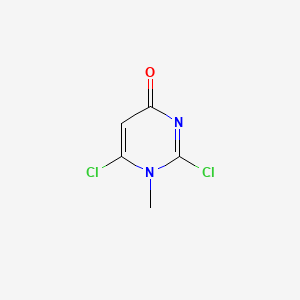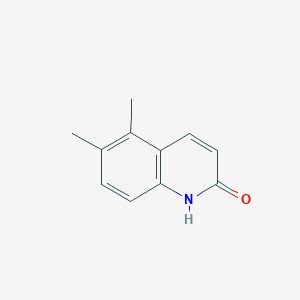![molecular formula C45H38O18 B13848187 (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procyanidin C2 is a trimeric proanthocyanidin, a type of condensed tannin. It is composed of three flavan-3-ol units, specifically catechin and epicatechin. This compound is naturally found in various plants, including grape seeds, barley, and certain types of trees such as birch and pine . Procyanidin C2 is known for its potent antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through the condensation of flavan-3-ol units. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the trimeric structure. One common method involves the use of acid catalysts to promote the condensation reaction between catechin units .
Industrial Production Methods: Industrial production of procyanidin C2 often involves the extraction from natural sources such as grape seeds and cocoa. The extraction process can include methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction. These methods are chosen for their efficiency in isolating high-purity procyanidins from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Procyanidin C2 can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups within the procyanidin structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavan-3-ols .
Wissenschaftliche Forschungsanwendungen
Procyanidin C2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: Procyanidin C2 is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response modulation.
Medicine: Research has shown that procyanidin C2 can promote hair growth and improve skin health.
Industry: In the food industry, procyanidin C2 is used as a natural antioxidant to preserve the quality of food products.
Wirkmechanismus
Procyanidin C2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, procyanidin C2 can modulate the immune response by increasing the secretion of tumor necrosis factor-alpha and other cytokines. It also influences various signaling pathways involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Procyanidin B1 and B2: These are dimeric proanthocyanidins with similar antioxidant properties but differ in their molecular structure and degree of polymerization.
Epicatechin and Catechin: These monomeric flavan-3-ols are the building blocks of procyanidin C2 and share similar biological activities.
Uniqueness of Procyanidin C2: Procyanidin C2 is unique due to its trimeric structure, which provides enhanced stability and bioactivity compared to its monomeric and dimeric counterparts. Its ability to modulate immune responses and promote hair growth distinguishes it from other proanthocyanidins .
Eigenschaften
Molekularformel |
C45H38O18 |
|---|---|
Molekulargewicht |
866.8 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37+,38+,39-,40-,41+,42+,43+/m0/s1 |
InChI-Schlüssel |
MOJZMWJRUKIQGL-QAEVPXEDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)








